molecular formula C14H12O2 B15317253 3-Phenyl-4-hydroxyacetophenone

3-Phenyl-4-hydroxyacetophenone

Cat. No.: B15317253
M. Wt: 212.24 g/mol
InChI Key: AMFTZOWKUIPGMW-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one is an organic compound characterized by a biphenyl structure with a hydroxy group at the 6-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one typically involves the coupling of biphenyl derivatives with appropriate reagents. One common method is the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride) . The reaction conditions often include the use of solvents like dioxane and catalysts such as perchloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(6-Hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit EGFR tyrosine kinase activity by binding to an allosterically sensitive pocket proximal to the ATP-binding site . This binding disrupts the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

1-(4-hydroxy-3-phenylphenyl)ethanone

InChI

InChI=1S/C14H12O2/c1-10(15)12-7-8-14(16)13(9-12)11-5-3-2-4-6-11/h2-9,16H,1H3

InChI Key

AMFTZOWKUIPGMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2

Origin of Product

United States

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